![molecular formula C19H15N3O2 B1485888 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 220835-17-6](/img/structure/B1485888.png)
7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Übersicht
Beschreibung
The compound “7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The molecular docking of all compounds performed with Bacillus paralicheniformis α-amylase enzyme .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve multiple steps. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 254–256 °C . The compound is characterized by FT-IR, 1 H NMR, and 13 C NMR .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death in cancerous cells by activating apoptotic pathways. For instance, certain derivatives have displayed low micromolar GI50 values against various cancer cell lines, suggesting their efficacy as antiproliferative agents .
pH Sensing
The fluorescence properties of this compound make it a potent candidate for pH sensing. It can be used for both fluorescence intensity-based and ratiometric pH sensing, which is crucial in various biological and chemical analyses .
Antimicrobial Agent
Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. They have shown broad-spectrum antimicrobial activity, which could be valuable in developing new antibiotics to combat resistant strains of bacteria and fungi .
In-vitro Cytotoxicity
The compound has been evaluated for its cytotoxic effects on normal and cancerous cell lines. It has demonstrated the ability to target cancerous cells at lower concentrations compared to normal cells, highlighting its potential as a selective cytotoxic agent .
Anti-inflammatory Activities
Research has indicated that derivatives of this compound may possess anti-inflammatory properties. This could be significant in the development of new anti-inflammatory medications for various chronic diseases .
Therapeutic Potential
The compound has shown therapeutic potential in preclinical models. For example, it has been found to inhibit enzymes like dihydrofolate reductase, which is a target for antitumor drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBJTRTUSWVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)
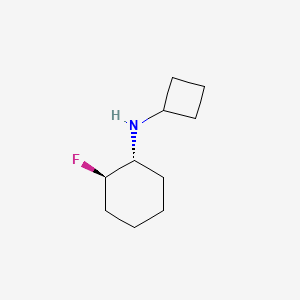
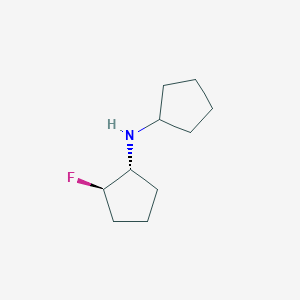
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methylaniline](/img/structure/B1485811.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
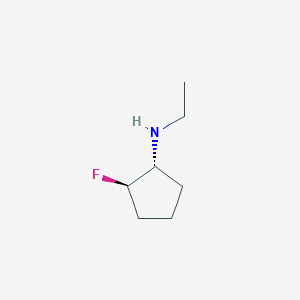
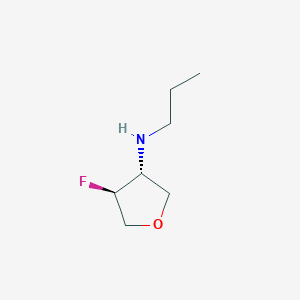
![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)

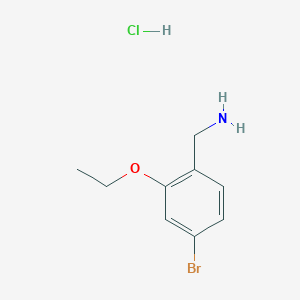
![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)